molecular formula C20H24N2O4S B2916092 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922062-46-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2916092
CAS RN: 922062-46-2
M. Wt: 388.48
InChI Key: BJSIJTFOESXSFG-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

The synthesis of [1,4]oxazepine-based primary sulfonamides, including derivatives similar to the compound , has demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This class of compounds, facilitated by the presence of an unprotected primary sulfonamide group, exhibits potential as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds, through the incorporation of various biologically active moieties, have shown significant cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, underscoring their potential as effective agents in combating microbial infections and in cancer therapy (Abd El-Gilil, 2019).

Ring-Forming Cascade and Synthesis of Heterocycles

Research has explored the synthesis of complex heterocycles through ring-forming cascade processes, demonstrating the chemical versatility and utility of sulfonamide derivatives in constructing pharmacologically relevant structures. One study highlighted an unusual ring-expansion process leading to the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], showcasing the potential of such compounds in medicinal chemistry (Kolluri et al., 2018).

Novel Multicomponent Syntheses

Innovative one-pot multicomponent reactions have facilitated the synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives. These methodologies offer efficient and versatile routes to a wide array of derivatives, highlighting the potential for the rapid synthesis of complex molecules for further pharmacological evaluation (Shaabani et al., 2010).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-11-14(3)13(2)10-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSIJTFOESXSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide

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